![molecular formula C7H6BrNO2 B14474290 N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine CAS No. 71451-76-8](/img/structure/B14474290.png)
N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a brominated furan ring, which is a five-membered aromatic ring containing oxygen and bromine atoms. The presence of the hydroxylamine group further adds to its reactivity and potential for diverse chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine typically involves the bromination of furan followed by subsequent reactions to introduce the hydroxylamine group. One common method includes the following steps:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst to yield 5-bromofuran.
Formation of Prop-2-EN-1-ylidene Intermediate: The brominated furan is then reacted with propargyl bromide under basic conditions to form the prop-2-EN-1-ylidene intermediate.
Introduction of Hydroxylamine Group: The intermediate is treated with hydroxylamine hydrochloride in the presence of a base to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted furans depending on the nucleophile used.
Applications De Recherche Scientifique
N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine involves its interaction with various molecular targets. The brominated furan ring and hydroxylamine group allow it to participate in a range of chemical reactions, potentially modifying biological molecules and pathways . Specific molecular targets and pathways are still under investigation, but its reactivity suggests it could interact with enzymes, receptors, and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine is unique due to the presence of both the brominated furan ring and the hydroxylamine group. This combination imparts distinct reactivity and potential for diverse applications compared to similar compounds .
Propriétés
Numéro CAS |
71451-76-8 |
|---|---|
Formule moléculaire |
C7H6BrNO2 |
Poids moléculaire |
216.03 g/mol |
Nom IUPAC |
N-[3-(5-bromofuran-2-yl)prop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C7H6BrNO2/c8-7-4-3-6(11-7)2-1-5-9-10/h1-5,10H |
Clé InChI |
BNPJJOFVPYKVTI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)Br)C=CC=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one](/img/structure/B14474211.png)
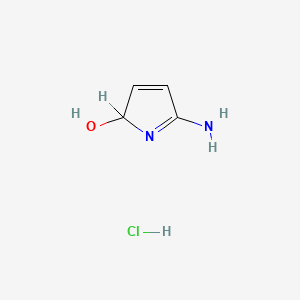


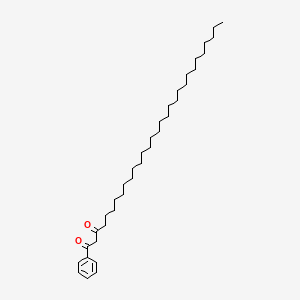
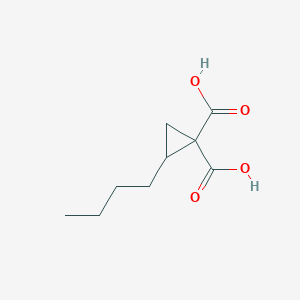
![1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B14474243.png)
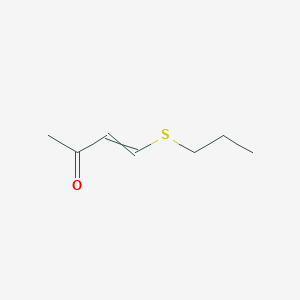
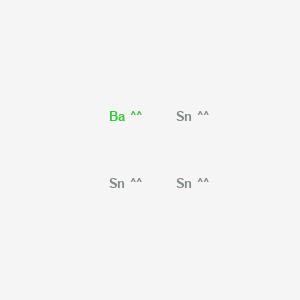
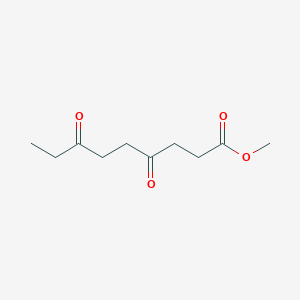
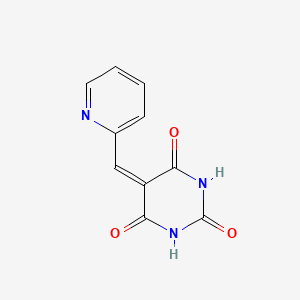

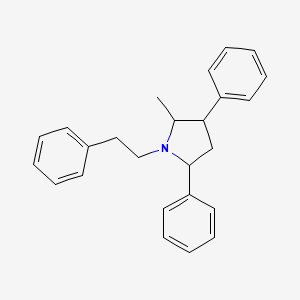
![Acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt](/img/structure/B14474297.png)
